2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine
Overview
Description
2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine is an organic compound that features a bromine and nitro group attached to a phenoxy ring, which is further connected to a dimethylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine typically involves the following steps:
Etherification: 4-bromo-2-nitrophenol is then reacted with 2-chloro-N,N-dimethylethanamine in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Thiols, amines, bases like sodium hydroxide or potassium carbonate.
Major Products
Reduction: 2-(4-amino-2-nitrophenoxy)-N,N-dimethylethanamine.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-nitrophenol
- 4-bromo-2-nitroaniline
- 2-(4-bromo-2-nitrophenoxy)-N’-[(1Z)-1-(2-thienyl)ethylidene] acetohydrazide
Uniqueness
2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine is unique due to the presence of both a dimethylethanamine moiety and a phenoxy ring with bromine and nitro substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-12(2)5-6-16-10-4-3-8(11)7-9(10)13(14)15/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMXIJZCKLFTKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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